L-701324

Catalog No.
S532202
CAS No.
142326-59-8
M.F
C21H14ClNO3
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-701324

CAS Number

142326-59-8

Product Name

L-701324

IUPAC Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

L701324; L 701324; L-701324; L701324; L 701324; L-701324.

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC4=C(C3=O)C=CC(=C4)Cl)O

Description

The exact mass of the compound 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is 363.06622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The quinolin-2(1H)-one core structure is present in many known kinase inhibitors []. This suggests 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one could be investigated for its potential to inhibit various kinases, which are enzymes involved in many cellular processes.

Kinase inhibitors are a vital class of drugs used in the treatment of cancer and other diseases. Research in this area might involve in vitro studies to assess the inhibitory activity against specific kinases, followed by in vivo studies to evaluate efficacy and safety.

  • Antibacterial Activity: Some quinolone derivatives possess antibacterial properties []. The presence of the chlorine and hydroxyl groups in 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one might influence its potential antibacterial activity.

Studies investigating this possibility would likely involve testing the compound against various bacterial strains to determine its minimum inhibitory concentration (MIC).

  • Other Potential Applications: The specific functional groups present in the molecule could also lead to exploration in other areas such as anti-inflammatory or anti-oxidant properties. However, more research is needed to substantiate these possibilities.

L-701324, also known as 7-Chloro-4-hydroxy-3-(3-phenoxy)phenyl-2(1H)-quinolinone, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine binding site. This compound exhibits a unique structural composition that enhances its interaction with the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Its high affinity for the glycine site makes it a valuable tool in neuropharmacological research and therapeutic applications related to neurological disorders .

  • There is no information available regarding the mechanism of action of this compound in biological systems or its interaction with other molecules [].
  • No safety information regarding flammability, reactivity, or toxicity is currently available in public sources.
Primarily involving its quinolinone structure. The compound can be synthesized through multi-step reactions that include chlorination, hydroxylation, and phenoxy group incorporation. The presence of the chloro and hydroxy groups on the quinolinone ring significantly influences its reactivity and binding properties. Additionally, L-701324 can participate in competitive binding assays with other ligands at the NMDA receptor, showcasing its antagonistic properties .

L-701324 exhibits significant biological activity as an NMDA receptor antagonist. It effectively inhibits NMDA receptor-mediated calcium influx, which is crucial for neuronal excitability and synaptic transmission. Studies have shown that L-701324 has a high affinity for the glycine site of the NMDA receptor, making it particularly effective in modulating neurotransmission under pathological conditions such as excitotoxicity and neurodegeneration . Its ability to block excessive NMDA receptor activation positions it as a candidate for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.

The synthesis of L-701324 typically involves several key steps:

  • Chlorination: The precursor compound undergoes chlorination to introduce the chloro group.
  • Hydroxylation: Hydroxylation is performed to add the hydroxy group at the appropriate position on the quinolinone ring.
  • Phenoxy Group Introduction: A phenoxy group is introduced through nucleophilic substitution reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity of ≥99% .

These methods highlight the compound's synthetic complexity while underscoring its structural uniqueness.

L-701324 has several applications in both research and potential therapeutic contexts:

  • Neuroscience Research: It is widely used to study NMDA receptor functions and their implications in various neurological disorders.
  • Therapeutic Potential: Due to its antagonistic properties, L-701324 may be explored for treating conditions characterized by excessive NMDA receptor activity, such as stroke or traumatic brain injury.
  • Pharmacological Studies: It serves as a reference compound in pharmacological assays aimed at discovering new NMDA receptor modulators .

Interaction studies involving L-701324 have demonstrated its competitive antagonism at the glycine site of the NMDA receptor. These studies typically utilize radiolabeled ligands to assess binding affinity and kinetics. For instance, L-701324 has been shown to compete effectively with other known ligands such as 3H-DCKA, indicating its strong binding capabilities at low nanomolar concentrations . Such interactions are crucial for understanding how this compound modulates neurotransmission and could lead to novel therapeutic strategies.

Several compounds share structural or functional similarities with L-701324. Below is a comparison highlighting their unique attributes:

Compound NameStructure TypeMechanism of ActionUnique Features
MK-801Non-competitive antagonistBlocks NMDA receptor ion channelHigh potency but less selective than L-701324
7-Chlorokynurenic AcidGlycine site antagonistInhibits glycine binding at NMDALower affinity compared to L-701324
CP-101606NMDA antagonistActs at multiple sites on NMDASelective for certain subtypes of NMDA receptors
CI-1041Competitive antagonistBinds to glycine siteDifferent pharmacokinetic profile

L-701324 stands out due to its high selectivity for the glycine site of the NMDA receptor, making it an important compound for both basic research and potential clinical applications . Its unique structural elements contribute significantly to its efficacy and specificity compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

363.0662210 g/mol

Monoisotopic Mass

363.0662210 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I9WY146163

Dates

Modify: 2023-08-15
1: Zellinger C, Salvamoser JD, Soerensen J, van Vliet EA, Aronica E, Gorter J, Potschka H. Pre-treatment with the NMDA receptor glycine-binding site antagonist L-701,324 improves pharmacosensitivity in a mouse kindling model. Epilepsy Res. 2014 May;108(4):634-43. doi: 10.1016/j.eplepsyres.2014.02.012. Epub 2014 Mar 2. PubMed PMID: 24656981.
2: Wlaź P, Poleszak E. Differential effects of glycine on the anticonvulsant activity of D-cycloserine and L-701,324 in mice. Pharmacol Rep. 2011;63(5):1231-4. PubMed PMID: 22180366.
3: Kotlińska J, Biała G. Effects of the NMDA/glycine receptor antagonist, L-701,324, on morphine- and cocaine-induced place preference. Pol J Pharmacol. 1999 Jul-Aug;51(4):323-30. PubMed PMID: 10540964.
4: Konieczny J, Ossowska K, Schulze G, Coper H, Wolfarth S. L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats. Psychopharmacology (Berl). 1999 Apr;143(3):235-43. PubMed PMID: 10353425.
5: Wlaź P, Ebert U, Löscher W. Anticonvulsant effects of eliprodil alone or combined with the glycineB receptor antagonist L-701,324 or the competitive NMDA antagonist CGP 40116 in the amygdala kindling model in rats. Neuropharmacology. 1999 Feb;38(2):243-51. PubMed PMID: 10218865.
6: Boyce S, Webb JK, Carlson E, Rupniak NM, Hill RG, Martin JE. Onset and progression of motor deficits in motor neuron degeneration (mnd) mice are unaltered by the glycine/NMDA receptor antagonist L-701,324 or the MAO-B inhibitor R(-)-deprenyl. Exp Neurol. 1999 Jan;155(1):49-58. PubMed PMID: 9918704.
7: Potschka H, Löscher W, Wlaź P, Behl B, Hofmann HP, Treiber HJ, Szabo L. LU 73068, a new non-NMDA and glycine/NMDA receptor antagonist: pharmacological characterization and comparison with NBQX and L-701,324 in the kindling model of epilepsy. Br J Pharmacol. 1998 Nov;125(6):1258-66. PubMed PMID: 9863655; PubMed Central PMCID: PMC1565685.
8: Wlaź P. Anti-convulsant and adverse effects of the glycineB receptor ligands, D-cycloserine and L-701,324: comparison with competitive and non-competitive N-methyl-D-aspartate receptor antagonists. Brain Res Bull. 1998 Aug;46(6):535-40. PubMed PMID: 9744291.
9: Kotlinska J, Liljequist S. A characterization of anxiolytic-like actions induced by the novel NMDA/glycine site antagonist, L-701,324. Psychopharmacology (Berl). 1998 Jan;135(2):175-81. PubMed PMID: 9497023.
10: Kotlinska J, Liljequist S. The NMDA/glycine receptor antagonist, L-701,324, produces discriminative stimuli similar to those of ethanol. Eur J Pharmacol. 1997 Jul 30;332(1):1-8. PubMed PMID: 9298919.
11: Obrenovitch TP, Hardy AM, Zilkha E. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram. Naunyn Schmiedebergs Arch Pharmacol. 1997 Jun;355(6):779-86. PubMed PMID: 9205964.
12: Hutson PH, Barton CL. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM. Eur J Pharmacol. 1997 May 20;326(2-3):127-32. PubMed PMID: 9196264.
13: Bristow LJ, Hutson PH, Kulagowski JJ, Leeson PD, Matheson S, Murray F, Rathbone D, Saywell KL, Thorn L, Watt AP, Tricklebank MD. Anticonvulsant and behavioral profile of L-701,324, a potent, orally active antagonist at the glycine modulatory site on the N-methyl-D-aspartate receptor complex. J Pharmacol Exp Ther. 1996 Nov;279(2):492-501. PubMed PMID: 8930150.
14: Bristow LJ, Flatman KL, Hutson PH, Kulagowski JJ, Leeson PD, Young L, Tricklebank MD. The atypical neuroleptic profile of the glycine/N-methyl-D-aspartate receptor antagonist, L-701,324, in rodents. J Pharmacol Exp Ther. 1996 May;277(2):578-85. PubMed PMID: 8627534.
15: Obrenovitch TP, Zilkha E. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex. Br J Pharmacol. 1996 Mar;117(5):931-7. PubMed PMID: 8851513; PubMed Central PMCID: PMC1909404.
16: Priestley T, Laughton P, Macaulay AJ, Hill RG, Kemp JA. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. Neuropharmacology. 1996;35(11):1573-81. PubMed PMID: 9025105.
17: Bristow LJ, Landon L, Saywell KL, Tricklebank MD. The glycine/NMDA receptor antagonist, L-701,324 reverses isolation-induced deficits in prepulse inhibition in the rat. Psychopharmacology (Berl). 1995 Mar;118(2):230-2. PubMed PMID: 7617814.

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